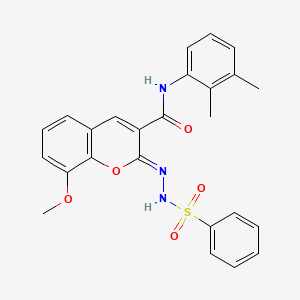

![molecular formula C18H14FN5S B2576681 3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863453-04-7](/img/structure/B2576681.png)

3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a compound that belongs to the class of heterocyclic compounds known as thioxopyrimidines . These compounds are characterized by their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Applications De Recherche Scientifique

Activité anticancéreuse

L’échafaudage de la triazolopyrimidine est connu pour ses propriétés anticancéreuses potentielles. Des composés de cette structure ont été étudiés pour leur capacité à inhiber la prolifération cellulaire dans diverses lignées cellulaires cancéreuses. Par exemple, des dérivés de la triazolopyrimidine ont montré une activité inhibitrice significative contre les lignées cellulaires MCF-7 (cancer du sein) et HCT-116 (cancer du côlon), avec des valeurs de CI50 indiquant des activités cytotoxiques puissantes . Cela suggère que notre composé pourrait être exploré dans le cadre de nouvelles thérapies anticancéreuses, en particulier ciblant CDK2/cycline A2, un régulateur crucial du cycle cellulaire dont l’inhibition peut conduire à la mort des cellules cancéreuses.

Propriétés antimicrobiennes

Les triazolopyrimidines ont également été évaluées pour leurs propriétés antimicrobiennes. Il a été constaté qu’elles présentent une activité antibactérienne contre des souches bactériennes pathogènes telles que Staphylococcus aureus et Escherichia coli . La présence du groupe fluorobenzylthio dans le composé pourrait potentiellement améliorer son interaction avec les enzymes ou les protéines bactériennes, conduisant à une efficacité antimicrobienne accrue.

Inhibition enzymatique

La structure du composé est propice à agir comme un inhibiteur enzymatique. Par exemple, les dérivés de la triazolopyrimidine ont été utilisés pour inhiber des enzymes telles que l’anhydrase carbonique et la cholinestérase . Ces enzymes sont impliquées dans divers processus physiologiques, et leur inhibition peut être bénéfique dans le traitement de pathologies telles que le glaucome ou la maladie d’Alzheimer.

Ciblage EGFR pour la thérapie du cancer

La capacité du composé à cibler le récepteur du facteur de croissance épidermique (EGFR) peut être exploitée en thérapie anticancéreuse. La surexpression de l’EGFR est fréquente dans divers cancers, et son ciblage peut inhiber la croissance et la prolifération tumorale. Les dérivés de la triazolopyrimidine ont montré des promesses dans ce domaine, suggérant que notre composé pourrait faire partie de thérapies ciblées contre les cancers présentant une surexpression de l’EGFR .

Antagonisme du récepteur de l’adénosine A3

Les triazolopyrimidines ont été utilisées comme réactifs dans la synthèse de composés qui agissent comme des antagonistes sélectifs du récepteur de l’adénosine A3 . Ces récepteurs jouent un rôle dans les maladies inflammatoires et cardiovasculaires, et leur antagonisme peut avoir des effets thérapeutiques. Le composé en question pourrait contribuer au développement de nouveaux médicaments dans ce domaine.

Orientations Futures

The future directions for “3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . The development of new effective methods for their synthesis could also be a promising area of research .

Mécanisme D'action

Target of Action

The primary target of the compound 3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is the NADPH oxidase (Nox) family of enzymes . These enzymes play a crucial role in the production of reactive oxygen species (ROS), which are involved in various biological processes and human diseases .

Mode of Action

this compound interacts with its target by inhibiting the production of ROS by the NADPH oxidases . This compound has been identified as an inhibitor of Nox2 . It inhibits ROS production in the sarcoplasmic reticulum of mammalian skeletal muscle, previously identified with Nox4 .

Biochemical Pathways

The inhibition of ROS production by this compound affects the redox regulation of the ryanodine receptor-Ca (2+) channel (RyR1) . This results in the modulation of calcium signaling pathways, which play a crucial role in various cellular processes .

Result of Action

The inhibition of ROS production by this compound leads to a decrease in oxidative stress within the cell . This can have various molecular and cellular effects, depending on the specific context and the role of ROS in those processes .

Analyse Biochimique

Biochemical Properties

3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of NADPH oxidase (Nox) enzymes. It interacts with various biomolecules, including enzymes and proteins, through thiol alkylation. This compound has been shown to inhibit the production of reactive oxygen species (ROS) by modifying cysteine thiols within the ryanodine receptor-Ca2+ channel (RyR1) and other proteins . The interaction with these biomolecules is crucial for its inhibitory effects on ROS production.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by inhibiting ROS production, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify thiols within proteins like RyR1 leads to changes in calcium signaling and redox regulation . These effects are critical in understanding its potential therapeutic applications, especially in diseases characterized by excessive ROS production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through thiol alkylation. This mechanism involves the binding of the compound to cysteine residues in target proteins, leading to the inhibition of enzyme activity and alteration of protein function . The compound’s benzyltriazolopyrimidine moiety is responsible for these interactions, which are essential for its inhibitory effects on NADPH oxidase and subsequent ROS production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for sustained inhibition of ROS production over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ROS production without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and redox regulation. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . Its role in modulating ROS production and redox balance is a key aspect of its biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are important for its biological activity . The compound’s ability to reach specific cellular compartments is essential for its inhibitory effects on ROS production.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to target specific compartments, such as the sarcoplasmic reticulum in skeletal muscle cells, where it inhibits ROS production by modifying thiols within RyR1 . This localization is directed by targeting signals and post-translational modifications that ensure its precise action within cells.

Propriétés

IUPAC Name |

3-benzyl-7-[(2-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5S/c19-15-9-5-4-8-14(15)11-25-18-16-17(20-12-21-18)24(23-22-16)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMSJASXQJXGEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC=C4F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(2-{8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamido)benzoate](/img/structure/B2576599.png)

![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2576604.png)

![2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2576605.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2576609.png)

![N-[4-(TRIFLUOROMETHANESULFONAMIDO)PHENYL]ACETAMIDE](/img/structure/B2576612.png)

![Ethyl 4-((4-((2-methylbenzo[d]thiazol-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2576614.png)

![4-fluoro-N-(1-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide](/img/structure/B2576617.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2576619.png)